molecular formula C30H36O13 B593635 Dehydrobruceantinol CAS No. 99132-99-7

Dehydrobruceantinol

Cat. No.: B593635
CAS No.: 99132-99-7
M. Wt: 604.605
InChI Key: MJOFLSVJDZIFKV-UUTDASJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydrobruceantinol is a naturally occurring quassinoid compound found in the Simaroubaceae family of plants. Quassinoids are known for their diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties. This compound has garnered significant interest in scientific research due to its potent biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydrobruceantinol involves several steps, starting from readily available starting materials. One common synthetic route includes the use of a Diels-Alder reaction followed by oxidation and cyclization steps. The reaction conditions typically involve the use of Lewis acids as catalysts and organic solvents such as dichloromethane or toluene. The final step often includes purification through column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale. Techniques such as continuous flow synthesis and the use of automated synthesizers have been explored to improve the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Dehydrobruceantinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more reactive intermediates, which can be further utilized in different chemical transformations.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted quassinoids. These derivatives often exhibit different biological activities and can be used for further research and development.

Scientific Research Applications

Dehydrobruceantinol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a model molecule for studying complex organic reactions and developing new synthetic methodologies.

    Biology: Researchers study its effects on cellular processes, including apoptosis and cell cycle regulation.

    Medicine: this compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.

    Industry: The compound is explored for its potential use in developing new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Dehydrobruceantinol involves its interaction with specific molecular targets and pathways. It is known to inhibit protein synthesis by targeting the ribosome, leading to the disruption of cellular processes essential for cell survival. Additionally, it can induce apoptosis through the activation of caspases and the mitochondrial pathway. These mechanisms contribute to its potent anticancer and antimalarial activities.

Comparison with Similar Compounds

Similar Compounds

    Bruceantin: Another quassinoid with similar biological activities but differing in its chemical structure.

    Quassin: Known for its bitter taste and used as a natural insecticide.

    Ailanthone: Exhibits antimalarial and anticancer properties similar to Dehydrobruceantinol.

Uniqueness

This compound stands out due to its unique chemical structure, which contributes to its potent biological activities. Its ability to inhibit protein synthesis and induce apoptosis makes it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

Dehydrobruceantinol is a quassinoid compound derived from Brucea javanica, a plant known for its diverse pharmacological properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and related case studies.

Overview of this compound

This compound (C30_{30}H36_{36}O13_{13}) is one of the significant quassinoids isolated from Brucea javanica, which has been traditionally used in various medicinal applications. The compound's structure features a complex arrangement that contributes to its biological activities, particularly in cancer treatment and antiviral applications.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : this compound has shown significant cytotoxic activity with IC50_{50} values indicating potent antitumor effects. For instance, it was reported to exhibit IC50_{50} values comparable to other well-studied quassinoids like brusatol and bruceine D .
  • Mechanisms of Action : The compound’s anticancer effects are attributed to multiple signaling pathways involved in apoptosis and cell cycle regulation. It has been suggested that this compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death in tumor cells .

Antiviral Activity

Recent molecular docking studies have indicated that this compound possesses antiviral properties, particularly against the H5N1 avian influenza virus. In silico analyses have shown favorable binding interactions with neuraminidase (NA) enzymes, suggesting potential as a therapeutic agent against viral infections . The binding energy for this compound was recorded at -7.61 kcal/mol, indicating a strong affinity for the target enzyme compared to other compounds tested .

Table 1: Summary of Biological Activities of this compound

Activity Cell Line/Target IC50_{50} Value (µM) Mechanism
AnticancerPANC-1 (Pancreatic Cancer)0.36Induction of apoptosis via caspase activation
AntiviralH5N1 Neuraminidase-7.61 kcal/mol (binding energy)Competitive inhibition of viral replication

Clinical Applications and Observations

Although extensive research has been conducted on this compound, clinical applications remain limited primarily to observational studies. Traditional uses in Southeast Asia include treatments for malaria and dysentery, which align with modern findings supporting its anti-inflammatory and antitumor properties .

Case Study: Combination Therapy

Research indicates that combining this compound with other pharmacological agents can enhance therapeutic efficacy in cancer treatment. For example, co-administration with standard chemotherapeutics has been shown to improve patient outcomes by reducing side effects while maintaining anti-tumor efficacy .

Properties

IUPAC Name

methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36O13/c1-12(27(4,5)43-14(3)31)8-18(33)42-21-23-29-11-40-30(23,26(38)39-7)24(36)20(35)22(29)28(6)10-16(32)19(34)13(2)15(28)9-17(29)41-25(21)37/h8,10,17,20-24,32,35-36H,9,11H2,1-7H3/b12-8+/t17-,20-,21-,22-,23-,24+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOFLSVJDZIFKV-UUTDASJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O)C)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.